molecular formula C17H18O2 B8441710 4-Benzyloxy-3-ethyl-5-methylbenzaldehyde

4-Benzyloxy-3-ethyl-5-methylbenzaldehyde

Cat. No. B8441710
M. Wt: 254.32 g/mol
InChI Key: YCQLCQKQCBAYNU-UHFFFAOYSA-N
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Patent
US08658675B2

Procedure details

To a solution of 3-ethyl-4-hydroxy-5-methyl-benzaldehyde (34.9 g, 0.213 mol, prepared from 2-ethyl-6-methyl-phenol according to the literature cited for 3-ethyl-4,N-dihydroxy-5-methyl-benzamidine) in MeCN (350 mL), K2CO3 (58.7 g, 0.425 mol) and benzylbromide (36.4 g, 0.213 mol) are added. The mixture is stirred at 60° C. for 2 h before it is cooled to rt, diluted with water and extracted twice with EA. The org. extracts are washed with water and concentrated to give crude 4-benzyloxy-3-ethyl-5-methyl-benzaldehyde (45 g) as an orange oil. 1H NMR (CDCl3): δ1.29 (t, J=7.5 Hz, 3H), 2.40 (s, 3H), 2.77 (q, J=7.8 Hz, 2H), 4.90 (s, 2H), 7.31-7.52 (m, 5H), 7.62 (d, J=1.5 Hz, 1H), 7.66 (d, J=1.8 Hz, 1H), 9.94 (s, 1H). b) To a mixture of 4-benzyloxy-3-ethyl-5-methyl-benzaldehyde (132 g, 0.519 mol) and 2-methyl-2-butene (364 g, 5.19 mol) in tert.-butanol (1500 mL), a solution of NaH2PO4 dihydrate (249 g, 2.08 mol) in water (1500 mL) is added. To this mixture, NaClO2 (187.8 g, 2.08 mol) is added in portions. The temperature of the reaction mixture is kept below 30° C., and evolution of gas is observed. Upon completion of the addition, the orange bi-phasic mixture is stirred well for 3 h before it is diluted with TBME (1500 mL). The org. layer is separated and washed with 20% aq. NaHS solution (1500 mL) and water (500 mL). The org. phase is then extracted three times with 0.5 N aq. NaOH (1000 mL), the aq. phase is acidified with 25% aq. HCl (500 mL) and extracted twice with TBME (1000 mL). These org. extracts are combined and evaporated to dryness to give the title compound; 1H NMR (D6-DMSO): δ 1.17 (t, J=7.5 Hz, 3H), 2.31 (s, 3H), 2.67 (q, J=7.5 Hz, 2H), 4.86 (s, 2H), 7.34-7.53 (m, 5H), 7.68 (s, 2H), 12.70 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-ethyl-4,N-dihydroxy-5-methyl-benzamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
58.7 g
Type
reactant
Reaction Step Three
Quantity
36.4 g
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([CH3:12])[C:10]=1[OH:11])[CH:6]=[O:7])[CH3:2].[CH2:13]([C:15]1[CH:20]=[CH:19][CH:18]=[C:17](C)[C:16]=1O)C.C(C1C=C(C=C(C)C=1O)C(NO)=N)C.C([O-])([O-])=O.[K+].[K+].C(Br)C1C=CC=CC=1>CC#N.O>[CH2:13]([O:11][C:10]1[C:9]([CH3:12])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[CH2:1][CH3:2])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=C(C=O)C=C(C1O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C(=CC=C1)C)O
Step Two
Name
3-ethyl-4,N-dihydroxy-5-methyl-benzamidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=C(C(=N)NO)C=C(C1O)C
Step Three
Name
Quantity
58.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
36.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
CC#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 60° C. for 2 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EA
WASH
Type
WASH
Details
extracts are washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=O)C=C1C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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